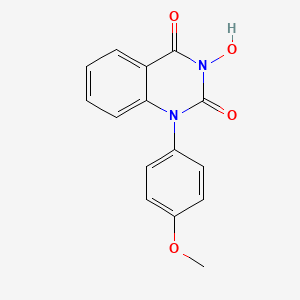

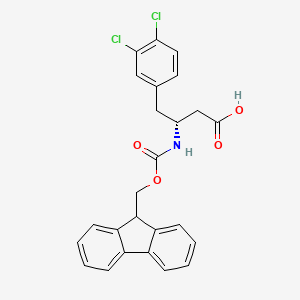

![molecular formula C12H15N5O3S B2531242 N-[4-(dimethylsulfamoyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide CAS No. 898656-76-3](/img/structure/B2531242.png)

N-[4-(dimethylsulfamoyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been a subject of interest due to their potential applications in various fields, including agriculture and medicine. In the first paper, a series of novel 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group were synthesized and evaluated for their antimicrobial activities. These compounds were characterized using 1H NMR, 13C NMR, HRMS, and IR spectra, with the structure of one compound further confirmed through single-crystal X-ray diffraction . Similarly, the second paper discusses the synthesis of N-aryl-3-phenoxymethyl-4-phenyl-4H-1,2,4-triazol-5-ylsulfanyl acetamides through S-alkylation of N-phenyl-2-chloroacetamide with triazole derivatives in an alkaline environment . The third paper describes the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide, which involved the reaction of the parent compound with chlorotrimethylsilane followed by transsilylation . The fourth paper presents the formation of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates through DCC coupling and azide coupling methods . Lastly, the fifth paper reports the synthesis of a novel heterocyclic library of substituted N-(4-(3-oxomorpholino)phenyl)-2-(4-((phenylamino)methyl)-1H-1,2,3-triazol-1-yl)acetamide via a click chemistry approach .

Molecular Structure Analysis

The molecular structure of these 1,2,4-triazole derivatives is crucial for their biological activity. The first paper utilized single-crystal X-ray diffraction to confirm the structure of one of the synthesized compounds . The third paper employed X-ray single-crystal analysis to investigate the structures of the new silylated derivatives . These analyses are essential to ensure that the synthesized compounds have the correct molecular geometry and conformations, which are critical for their intended biological functions.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are varied and include S-alkylation, transsilylation, DCC coupling, and azide coupling methods. The second paper specifically mentions the use of S-alkylation under alkaline conditions , while the fourth paper describes the use of DCC coupling and azide coupling methods, with the latter resulting in poor yields due to competing decomposition . These reactions are key to forming the desired triazole derivatives and their analogs.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are characterized using various spectroscopic methods. The first paper used 1H NMR, 13C NMR, HRMS, and IR spectra for characterization . The second paper also used IR and 1H NMR, along with elemental analysis . The third paper utilized 1H, 13C, and 29Si NMR spectroscopy, FTIR spectroscopy, and DFT methods . These methods provide information on the purity, molecular structure, and functional groups present in the compounds, which are important for understanding their reactivity and interactions with biological targets.

Case Studies and Biological Evaluation

The biological activities of these compounds were evaluated in various studies. The first paper reported that the synthesized 1,2,4-triazole derivatives exhibited good to excellent antibacterial activities against Xanthomonas oryzae pv. oryzae, a rice bacterial pathogen . The second paper mentioned preliminary biological tests indicating effects on plant roots and inhibition of plant stems at various concentrations . The fifth paper conducted antimicrobial activity screening against bacteria and fungus, comparing the results with standard drugs . These case studies demonstrate the potential of 1,2,4-triazole derivatives as bactericides and antimicrobial agents.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

One key area of research involves the synthesis and structural analysis of compounds containing the 1,2,4-triazole ring, a core component of N-[4-(dimethylsulfamoyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide. For example, studies on 2-[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide have shown how molecular structures can be analyzed through X-ray crystallography, highlighting the importance of hydrogen bonding in forming stable crystal structures (Zareef et al., 2008).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor activities of compounds derived from 1,2,4-triazole have been extensively investigated. For instance, the synthesis and evaluation of N-[4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl-4H-[1,2,4]triazole-3-ylsulfanyl)-acetamide and similar derivatives have shown promising antimicrobial properties (Mahyavanshi et al., 2017). Furthermore, the antitumor activities of 1,2,4-triazole derivatives have been evaluated, with some compounds displaying significant efficacy against various cancer cell lines, indicating their potential in cancer research (Yurttaş et al., 2015).

Enzyme Inhibition Studies

Enzyme inhibition is another significant area of application. New synthetic 1,2,4-triazole derivatives have been studied for their cholinesterase inhibition, which is vital in understanding and treating diseases like Alzheimer's (Riaz et al., 2020). These studies involve detailed molecular docking to understand the interaction between the triazole derivatives and the enzymes, providing insights into the development of new therapeutic agents.

Coordination Chemistry and Material Science

The compound's utility extends into coordination chemistry and material science, where its derivatives are used to construct novel coordination complexes with potential antioxidant activities. For example, Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives show significant antioxidant activity, demonstrating the compound's role in developing new materials with specific biochemical properties (Chkirate et al., 2019).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propiedades

IUPAC Name |

N-[4-(dimethylsulfamoyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O3S/c1-16(2)21(19,20)11-5-3-10(4-6-11)15-12(18)7-17-9-13-8-14-17/h3-6,8-9H,7H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHNLBINNAORRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(dimethylsulfamoyl)phenyl]-2-(1H-1,2,4-triazol-1-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[4-(4-fluorophenyl)piperazino]phenyl}pentanamide](/img/structure/B2531159.png)

![1-({1,2-dimethyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrol-3-yl}sulfonyl)-2-methylindoline](/img/structure/B2531161.png)

![4-[3-(Trifluoromethoxy)phenoxy]benzoic acid](/img/structure/B2531164.png)

![N-[2-[(1-Methoxy-4-methylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2531173.png)

![4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine](/img/structure/B2531174.png)

![5-[(4-Bromopyrazol-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B2531176.png)

![N,N-dimethyl-4-[(E)-2-(5-phenyl-1,3-benzoxazol-2-yl)ethenyl]aniline](/img/structure/B2531178.png)

![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1H-inden-5-yloxy)ethanone](/img/structure/B2531181.png)

![N-phenethyl-N-(pyridin-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2531182.png)